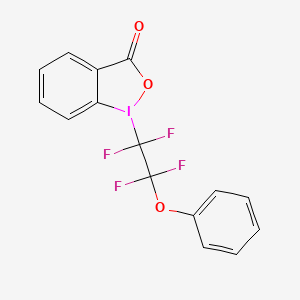
1-(phenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like NMR , IR, and mass spectrometry. These techniques can provide information about the compound’s functional groups, molecular weight, and structural features .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes the compound’s physical properties like melting point, boiling point, solubility, and density, and chemical properties like reactivity and stability .Scientific Research Applications
Polymorphism in Materials Science : This compound exhibits polymorphism through desolvation of its solvates, showing different phases upon desolvation. Such polymorphic behavior is significant in materials science for understanding and manipulating the physical properties of materials (Bhattacharya & Saha, 2013).
Catalysis in Organic Chemistry : It acts as an effective terminal oxidant in gold-catalysed, three-component oxyarylation reactions, expanding the scope of oxyarylation to include various substrates. This reveals its utility in facilitating complex organic synthesis (Ball, Lloyd‐Jones, & Russell, 2012).
Structural and Electronic Properties in Inorganic Chemistry : The structural and electronic properties of spin-coupled dinuclear copper(II) centers have been characterized using this compound, providing insights into magnetic interactions and hyperfine structures in inorganic complexes (Brink, Rose, & Holz, 1996).
Electrochemical Properties in Materials Chemistry : Its derivatives have been studied for their electrochemical properties, indicating its potential application in the development of new materials with specific electronic or optical properties (Schreivogel et al., 2006).
Reactivity in Organic Synthesis : The compound shows unique reactivity patterns, such as the ability to transfer electrophilic groups to other molecules, which is crucial in synthetic organic chemistry (Fantasia, Welch, & Togni, 2010).
Metallochromic Properties in Chemical Sensing : It's involved in the synthesis of phenothiazine cruciforms, which demonstrate significant shifts in emission when exposed to different metal ions, suggesting applications in chemical sensing and molecular electronics (Hauck et al., 2007).
Fluorescence Probes in Biochemistry : The compound has been used in the development of novel fluorescence probes for detecting reactive oxygen species, indicating its potential in biological and chemical applications (Setsukinai et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(1,1,2,2-tetrafluoro-2-phenoxyethyl)-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4IO3/c16-14(17,15(18,19)22-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)13(21)23-20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCFCHXDNUILMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

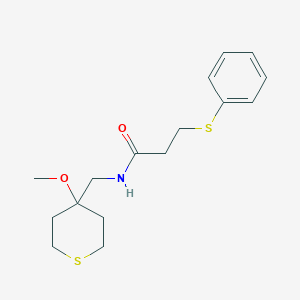
![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)


![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)
![7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3014624.png)
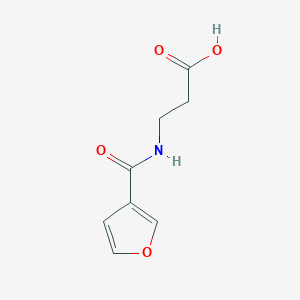
![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3014626.png)
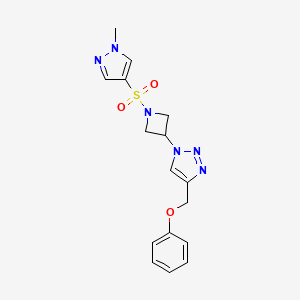
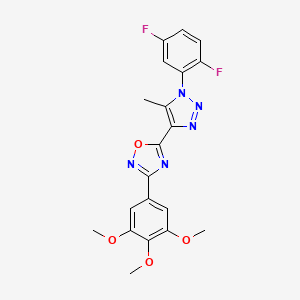
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B3014629.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate](/img/structure/B3014634.png)